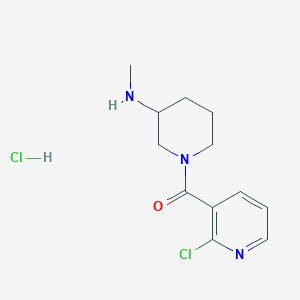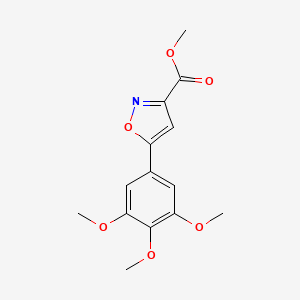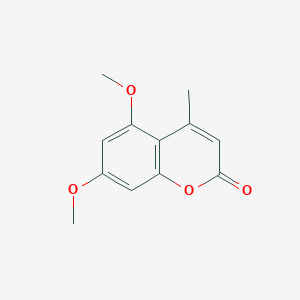![molecular formula C10H16F3NO3 B2401858 (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-ol CAS No. 477762-19-9](/img/structure/B2401858.png)
(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Necroptosis Inhibition
Necroptosis is a form of programmed cell death characterized by lytic cell membrane rupture. It plays a crucial role in inflammatory diseases. The kinase activity of receptor interaction protein kinase 1 (RIPK1) is a key regulator of necroptosis. Inhibition of RIPK1 kinase activity has therapeutic potential in various human diseases. Researchers have explored novel chemotypes of RIPK1 inhibitors, and one such compound is 8-benzoyl-3-benzyl-1,3,8-triazaspiro [4.5]decane-2,4-dione (also known as compound 8 ). This compound was discovered through virtual screening and showed promising inhibitory activity against RIPK1, with an IC50 value of 92 nM. Additionally, it exhibited a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Pyrrolo[1,2-a]quinoxaline Derivatives
Another interesting application involves the synthesis of 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one . This compound was successfully synthesized via a multi-step pathway starting from 2-nitroaniline. Its structure was characterized using various techniques, including FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis. Investigating the properties and potential applications of this pyrrolo[1,2-a]quinoxaline derivative is an active area of research .
Antitumor Activity
Researchers have also explored a series of novel 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-dione derivatives. The key step in their synthesis involves metal-catalyzed oxidative cyclization of the amide. These compounds were evaluated for their anticancer activity. Investigating their potential as antitumor agents is an exciting avenue for further research .
Propiedades
IUPAC Name |
(2R)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c11-10(12,13)8(15)7-14-3-1-9(2-4-14)16-5-6-17-9/h8,15H,1-7H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDQCDERQFVPI-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCO2)C[C@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[1-methoxy-1-(4-methoxyphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2401775.png)
![5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2401776.png)


![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2401785.png)


![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)

![N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2401794.png)
![8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2401795.png)


